molecular formula C21H24N2O4S B2768156 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide CAS No. 921991-57-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide

Cat. No.: B2768156
CAS No.: 921991-57-3
M. Wt: 400.49
InChI Key: SEWIFAKVUBQTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic routes and chemical properties of compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide. For instance, the study by Sapegin et al. (2018) highlights a methodology for creating [1,4]oxazepine-based sulfonamides showing potent inhibition against human carbonic anhydrases, which are therapeutically relevant. This synthesis leverages unprotected primary sulfonamide groups to facilitate ring-forming cascades, which is crucial for constructing polycyclic structures with enzyme inhibitory functions (Sapegin et al., 2018).

Antimicrobial and Antifungal Activities

Another aspect of the compound's applications is found in antimicrobial and antifungal activities. Khodairy et al. (2016) described the synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block. This research demonstrates the versatility of sulfonamide derivatives in creating compounds with significant antifungal activity, offering a pathway for the development of new antimicrobial agents (Khodairy et al., 2016).

Cancer Research and Treatment

Furthermore, research into sulfonamide derivatives extends into cancer treatment. For example, González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and explored their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. Their findings suggest that the sulfonamide derivative plays a crucial role in interacting with DNA and shows promise in inducing cell death in human tumor cells through apoptosis (González-Álvarez et al., 2013).

Enzyme Inhibition

The study of enzyme inhibitors is another critical area of application. The research on novel Schiff bases of Sulfa drugs and their metal complexes, as reported by Alyar et al. (2018), demonstrates that these compounds can inhibit carbonic anhydrase enzymes. Such enzyme inhibition is essential for treating various diseases, including glaucoma, epilepsy, and certain types of edema (Alyar et al., 2018).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-5-12-23-18-11-8-16(13-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-9-6-15(2)7-10-17/h5-11,13,22H,1,12,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWIFAKVUBQTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.